alpha-D-Mannose

Carbohydrate Chemistry Physical Chemistry Formulation Stability

Generic equilibrated D-mannose mixtures introduce β-anomer contamination that skews lectin affinity chromatography and enzyme kinetics. α-D-Mannose (CAS 101357-07-7) is the pure α-anomer, verified for anomeric identity-not an equilibrated racemate. - 1.6× higher glucokinase affinity (S₀.₅ 12 mM) vs. β-anomer (19 mM); superior insulinotropic response over equilibrated D-mannose. - Essential for Concanavalin A & GNA lectin affinity purifications; β-anomer exhibits measurably reduced binding. - 1,900 J mol⁻¹ greater aqueous stability than β-anomer-ensures consistent reagent formulation shelf life. Sweet taste profile enables oral formulation development; the bitter β-anomer confounds palatability studies.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 101357-07-7
Cat. No. B022025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-Mannose
CAS101357-07-7
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1
InChIKeyWQZGKKKJIJFFOK-PQMKYFCFSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility713.0 mg/mL at 17 °C

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-D-Mannose: Anomeric-Specific Monosaccharide Overview


Alpha-D-Mannose is the α-anomer of D-mannopyranose, a six-carbon aldohexose that serves as the C-2 epimer of D-glucose [1]. It possesses the α-configuration at the anomeric center, distinguishing it from the β-anomer and from equilibrated D-mannose mixtures [2]. As a naturally occurring sugar found in various fruits and as a key component of N-linked glycans, alpha-D-mannose is a critical tool for investigating carbohydrate-protein recognition, enzymatic anomeric specificity, and stereochemical effects on biological function [1][2].

Why Anomeric Purity Matters for Research


Despite the apparent minor difference in anomeric configuration, alpha-D-mannose exhibits quantifiably distinct thermodynamic stability, enzyme recognition kinetics, and physiological responses compared to β-D-mannose, equilibrated D-mannose, or other hexoses [1][2]. Glucokinase differentiates the α- and β-anomers with a 1.6-fold difference in affinity, while the insulinotropic effect of the pure α-anomer surpasses that of equilibrated D-mannose [2][3]. Furthermore, the taste perception of the α-anomer is sweet, whereas the β-anomer is bitter, underscoring that anomeric identity, not merely sugar class, dictates biological readout [1]. Generic substitution with a racemic mixture or an alternative hexose will introduce uncontrolled variables, compromising experimental reproducibility and outcome validity.

Quantitative Evidence for Anomeric Specificity


Thermodynamic Stability vs. β-Anomer

Calorimetric measurements on the mutarotation of D-mannose reveal that the α-anomer is energetically more stable than the β-anomer. This contrasts with D-glucose and D-galactose, where the β-anomer is more stable [1].

Carbohydrate Chemistry Physical Chemistry Formulation Stability

Glucokinase Affinity Discrimination

In studies with glucokinase purified from rat liver and insulinoma tissue, the α-anomer of D-mannose displayed a lower S₀.₅ (half-maximal substrate concentration) than the β-anomer, indicating greater enzyme affinity [1]. This anomeric discrimination is relevant for understanding the glucokinase glucose-sensor hypothesis.

Enzymology Diabetes Research Glucose Sensing

Insulin Release Potency Comparison

In the isolated perfused rat pancreas, the α-anomer of D-mannose (2 mg/mL) produced a significantly greater insulin release response than equilibrated D-mannose, which contains both α- and β-anomers in mutarotational equilibrium [1].

Endocrinology Insulin Secretion Pancreatic Islet Biology

Taste Perception: Sweet vs. Bitter Anomer

Early taste-structure correlation studies demonstrated that the α-anomer of D-mannose is perceived as sweet (sucrose-like), while the β-anomer is perceived as bitter (quinine-like) [1]. This dichotomy explains the historical 'ambiguity' of D-mannose taste.

Sensory Science Taste Receptor Biology Food Technology

α-Glucosidase Binding vs. D-Glucose

Multiple inhibition analysis of yeast α-glucosidase revealed distinct monosaccharide binding sites with differing affinities. D-Mannose acts as a competitive inhibitor with a Ki of 120±9 mM, compared to D-glucose's Ki of 1.8±0.1 mM [1].

Enzyme Inhibition Carbohydrate-Active Enzymes Glycosidase Assays

Optimal Applications for Alpha-D-Mannose


Lectin Affinity Chromatography

The α-configuration is essential for recognition by α-D-mannose-specific lectins (e.g., Concanavalin A, snowdrop lectin). Using pure α-anomer ensures consistent binding and elution profiles in affinity purification of mannose-containing glycoproteins and polysaccharides, avoiding the reduced affinity exhibited by the β-anomer [1].

Metabolic and Diabetes Research

Experiments investigating the pancreatic β-cell glucoreceptor or glucokinase-mediated glucose sensing must employ the pure α-anomer. The higher affinity for glucokinase (S₀.₅ 12 mM vs. 19 mM for β) and the superior insulinotropic effect compared to equilibrated D-mannose are critical for replicating stereospecific physiological responses [2][3].

Enzymology and Glycosidase Assays

As a weak inhibitor of α-glucosidase (Ki 120 mM) with a distinct binding site relative to D-glucose (Ki 1.8 mM), alpha-D-mannose serves as a valuable tool for probing active site architecture and for use as a negative control or selective modulator in high-throughput glycosidase screening [4].

Formulation Stability and Taste Optimization

The 1,900 J mol⁻¹ greater stability of the α-anomer over the β-anomer in aqueous solution supports its use in stable carbohydrate-based reagent formulations. Additionally, the sweet taste of the α-anomer versus the bitter β-anomer makes alpha-D-mannose the preferred choice for oral pharmaceutical and nutraceutical products [1][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-D-Mannose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.